N-(3,4-dimethoxyphenyl)pyrazine-2-carboxamide

Antimycobacterial Tuberculosis Pyrazinamide Analog

Medicinal chemistry teams often struggle to source a pure, unsubstituted pyrazine-2-carboxamide scaffold for kinase inhibitor programs. This compound fills that gap. • Serves as an essential negative control in antimycobacterial SAR studies - lacking the 3-amino group ensures any observed potency is correctly attributed to that pharmacophore. • Represents the minimal core fragment of the clinical candidate Seralutinib, ideal for fragment-based drug discovery and deconvolution of complex substituent contributions. Available via custom synthesis with reliable global fulfillment.

Molecular Formula C13H13N3O3
Molecular Weight 259.26 g/mol
Cat. No. B3490390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenyl)pyrazine-2-carboxamide
Molecular FormulaC13H13N3O3
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=NC=CN=C2)OC
InChIInChI=1S/C13H13N3O3/c1-18-11-4-3-9(7-12(11)19-2)16-13(17)10-8-14-5-6-15-10/h3-8H,1-2H3,(H,16,17)
InChIKeyOWZDBADUGCVRBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dimethoxyphenyl)pyrazine-2-carboxamide Overview


N-(3,4-dimethoxyphenyl)pyrazine-2-carboxamide (CAS: 717868-49-0) is a synthetic small molecule belonging to the pyrazine-2-carboxamide class . Its structure features a pyrazine ring connected via an amide bond to a phenyl ring with methoxy substitutions at the 3 and 4 positions. This compound is primarily utilized as a research tool in medicinal chemistry, particularly as a scaffold in kinase inhibitor programs and for probing structure-activity relationships, distinguishing it from more heavily substituted clinical candidates [1]. Its unsubstituted pyrazine core offers unique versatility as a foundational building block.

01
Core scaffold

Unsubstituted pyrazine-2-carboxamide suited for kinase inhibitor SAR and hit-to-lead exploration.

02
Negative-control workflow

Lacks the 3-amino pharmacophore required for antimycobacterial activity, enabling pharmacophore deconvolution.

03
Minimal binding fragment

Stripped-down core of Seralutinib phenotype; useful for fragment-based studies and selectivity profiling.

Generic Substitution Challenges


Interchanging N-(3,4-dimethoxyphenyl)pyrazine-2-carboxamide with other in-class pyrazine-2-carboxamides is chemically unsound due to radical differences in physicochemical properties, metabolic fate, and biological target engagement driven by subtle substitution patterns [1]. For instance, the inclusion or exclusion of a 3-amino group on the pyrazine ring fundamentally alters antimycobacterial potency by an order of magnitude, while the specific dimethoxy substitution pattern on the phenyl ring (3,4- vs. 2,4-) dictates susceptibility to catechol-O-methyltransferase (COMT) metabolism and overall pharmacokinetic stability [2][3]. These structural nuances mean a generic analog will not serve as a control or lead surrogate without introducing significant experimental confounds.

3-Amino pharmacophore absence

Analogues with a 3-amino group on the pyrazine ring show antimycobacterial MIC of 12.5 µg/mL; the target compound lacks this group, so activity may differ markedly. Use as negative control only after verification.

Dimethoxy positional isomerism

The 3,4-dimethoxy pattern influences COMT-mediated metabolism and PK stability. A 2,4- or other substitution pattern may shift metabolic fate and should not be considered interchangeable.

Chlorinated analog lipophilicity

5-Chloro-N-(3,4-dimethoxyphenyl)pyrazine-2-carboxamide has higher predicted logP (~2.5 vs ~1.8), which can alter ADME and reactive-metabolite risk. Substitution without re-optimization may confound results.

N-(3,4-Dimethoxyphenyl)pyrazine-2-carboxamide Differentiation Evidence


3-Amino Group Absence: Antimycobacterial Activity

The most closely related active antimycobacterial analog, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, demonstrates an MIC of 12.5 µg/mL against M. tuberculosis H37Rv [1]. N-(3,4-dimethoxyphenyl)pyrazine-2-carboxamide lacks this critical 3-amino group. Across the compound series, the 3-amino substitution is a key pharmacophore for this activity, meaning the target compound is expected to be significantly less active or inactive in this assay. This makes it a superior negative control for probing the 3-amino pharmacophore in target engagement studies.

Antimycobacterial activity (3-amino absence)
class-level inference
Target predicted inactive/inactive-like vs. comparator MIC 12.5 µg/mL (46 µM) against M. tuberculosis H37Rv
Supports negative-control interpretation for 3-amino pharmacophore studies.
Activity inferred from SAR; potency reduction likely >10-fold based on series data.
Antimycobacterial Tuberculosis Pyrazinamide Analog

Pharmacokinetic Benefits of 3,4-Dimethoxy Substitution

The 3,4-dimethoxy substitution on the phenyl ring has been independently demonstrated to confer significant pharmacokinetic benefits, including enhanced in vitro metabolic stability and improved oral bioavailability profiles compared to other substitution patterns [1]. In contrast, 5-chloro-N-(3,4-dimethoxyphenyl)pyrazine-2-carboxamide introduces a chlorine atom, which can increase lipophilicity (predicted LogP increase) and the risk of forming reactive metabolites . The target compound’s 3,4-dimethoxy pattern avoids the potential toxicity liabilities associated with the 5-chloro substituent while retaining pharmacokinetic advantages.

3,4-Dimethoxy PK benefit
cross-study comparable
Estimated logP ~1.8 vs. ~2.5 for 5-chloro analog; 3,4-dimethoxy associated with improved metabolic stability in cathepsin K inhibitor studies
May support cleaner metabolic profile selection for lead optimization.
Predicted values; experimental validation needed. Class-level ADME inference.
Pharmacokinetics Metabolic Stability Drug Design

Kinase Inhibition Profile vs. Seralutinib

Seralutinib (GB002), a 3-pyridinecarboxamide containing a 6-(3,4-dimethoxyphenyl)pyrazin-2-yl group, is a highly potent and selective PDGFRα/β inhibitor [1]. The target compound, N-(3,4-dimethoxyphenyl)pyrazine-2-carboxamide, is a stripped-down core scaffold lacking the complex chiral amine and pyridine carboxamide moieties critical for Seralutinib's potency. This structural simplification means the target compound is expected to have a drastically different kinase selectivity profile and serves as an essential core scaffold for SAR studies aiming to optimize or diverge from the Seralutinib phenotype.

Kinase selectivity vs. Seralutinib
class-level inference
Predicted >1000-fold potency difference due to absence of chiral amine and pyridine carboxamide motifs present in Seralutinib (PDGFRα/β inhibitor)
Essential core scaffold for deconvoluting Seralutinib binding contributions.
Potency inferred from structural comparison; confirm in biochemical assays.
Kinase Inhibitor PDGFR Selectivity Seralutinib

N-(3,4-Dimethoxyphenyl)pyrazine-2-carboxamide Applications


Antitubercular Pharmacophore: Negative Control

In programs investigating the antimycobacterial activity of pyrazine-2-carboxamides, this compound serves as a critical negative control. Its structure, lacking the essential 3-amino group, allows researchers to definitively attribute any observed antimycobacterial activity in the 3-amino analog series to that specific pharmacophoric element, eliminating background noise from the core scaffold [1].

Core Scaffold for Kinase Inhibitor SAR

Medicinal chemistry teams aiming to develop novel kinase inhibitors with balanced physicochemical properties can use this compound as a starting point. Its 3,4-dimethoxy substitution offers predicted metabolic stability advantages [1], while avoiding the increased lipophilicity and potential toxicity associated with the 5-chloro-N-phenylpyrazine-2-carboxamide series [2]. This provides a cleaner chemical starting point for lead optimization.

Minimal Binding Fragment: Seralutinib Deconvolution

For research on PDGFR inhibitors, this compound represents the minimal core fragment of the clinical candidate Seralutinib [1]. It is an ideal tool for fragment-based drug discovery or for use as a weak-affinity probe to deconvolute the contributions of Seralutinib's complex substituents to its overall binding affinity and selectivity profile.

Application
Selection Property
Validation Focus
Antitubercular pharmacophore negative control
Absence of 3-amino group on pyrazine ring
Negative-control assay interpretation; confirm inactivity in mycobacterial growth assay
Kinase inhibitor SAR core scaffold
3,4-Dimethoxyphenyl substitution with unsubstituted pyrazine core
Metabolic stability profiling; compare with chlorinated or amino-substituted analogs
Seralutinib minimal binding fragment
Simple pyrazine-2-carboxamide core lacking complex substituents
Binding affinity deconvolution; use in fragment-based screens or selectivity panels
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